REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=O)[CH:8]=[CH:7]2.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:9]1[CH:8]=[CH:7][C:6]2[C:11](=[C:2]([F:1])[CH:3]=[CH:4][CH:5]=2)[N:10]=1
|
Name
|
|
Quantity
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26 g
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Type
|
reactant
|
Smiles
|
FC=1C=CC=C2C=CC(NC12)=O
|
Name
|
|
Quantity
|
163 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated to 125 for 2 h
|
Duration
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2 h
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Type
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TEMPERATURE
|
Details
|
When mixture had cooled to rt
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Type
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FILTRATION
|
Details
|
the orange solid was filtered
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Type
|
WASH
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Details
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washed with water
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Type
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CUSTOM
|
Details
|
dried under vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to afford 27 g of crude material
|
Type
|
CUSTOM
|
Details
|
The crude material was recrystallized from hexanes
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in ˜700 mL of hexanes
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
decanting away from residual tar
|
Type
|
TEMPERATURE
|
Details
|
The hexane solution was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
the precipitate 2-chloro-8-fluoroquinoline was filtered
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
recrystallized from hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=C(C=CC=C2C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |